Hydroxydecyl ubiquinone linoleate

Description

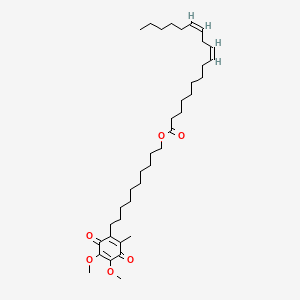

Structure

2D Structure

Properties

CAS No. |

1177393-70-2 |

|---|---|

Molecular Formula |

C37H60O6 |

Molecular Weight |

600.9 g/mol |

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C37H60O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-29-33(38)43-30-27-24-21-18-17-19-22-25-28-32-31(2)34(39)36(41-3)37(42-4)35(32)40/h9-10,12-13H,5-8,11,14-30H2,1-4H3/b10-9-,13-12- |

InChI Key |

LZKSJDMZHXAUNU-UTJQPWESSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C |

Origin of Product |

United States |

Synthetic Pathways and Molecular Engineering of Hydroxydecyl Ubiquinone Linoleate

Chemical Synthesis Methodologies for Hydroxydecyl Ubiquinone Linoleate (B1235992)

The core of the synthesis is an esterification reaction that chemically bonds the hydroxyl group of Hydroxydecyl Ubiquinone with the carboxyl group of linoleic acid. deascal.comontosight.ai While specific proprietary methods may vary, the fundamental mechanism likely follows established esterification pathways.

One common method is the Fischer esterification , which involves reacting a carboxylic acid (linoleic acid) with an alcohol (Hydroxydecyl Ubiquinone) using an acid catalyst. youtube.com The reaction is reversible, and to optimize the yield of the ester, the equilibrium must be shifted to the product side. This is typically achieved by removing water as it is formed or by using an excess of one of the reactants. youtube.com

Alternatively, the carboxylic acid can be activated to make it more reactive. This involves converting linoleic acid into a more reactive derivative, such as an acyl chloride or acid anhydride, which then readily reacts with the alcohol precursor. youtube.com Base-catalyzed transesterification is another potential pathway, where an existing ester is reacted with the alcohol in the presence of a base. youtube.com

Optimization of the reaction involves controlling parameters such as temperature, pressure, and the choice of catalyst to maximize yield and purity while minimizing side reactions and degradation of the sensitive ubiquinone structure. deascal.com

The properties of the final molecule are dictated by its precursors. The strategic selection and synthesis of these starting materials are critical.

Hydroxydecyl Ubiquinone : This precursor is a synthetic analogue of the endogenous antioxidant Coenzyme Q10 (CoQ10). nih.gov CoQ10 itself has a long tail of 10 isoprene (B109036) units (50 carbon atoms). nih.gov The precursor to Hydroxydecyl ubiquinone linoleate is Idebenone (B1674373), which features the same benzoquinone ring but replaces the long isoprenoid chain with a shorter 10-carbon hydroxydecyl side chain. nih.govnih.govpharmacompass.com This shorter chain makes the molecule less lipophilic than CoQ10, a modification intended to improve its partitioning into mitochondrial membranes. nih.gov The synthesis of Idebenone itself is a multi-step process starting from simpler organic building blocks.

Linoleic Acid : This is an essential omega-6 fatty acid. deascal.com For the esterification reaction, its carboxylic acid group may be "activated." This derivatization strategy involves converting the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the alcohol (Hydroxydecyl Ubiquinone). This enhances the reaction rate and yield under milder conditions, which is crucial for preserving the integrity of the ubiquinone moiety. youtube.com

Advanced Molecular Design for Optimizing Compound Performance

The molecular architecture of this compound is a deliberate strategy to overcome the inherent limitations of CoQ10, such as low bioavailability and stability. tandfonline.comnih.gov

The length of the alkyl side chain on the ubiquinone ring is a critical factor influencing its biological activity and location within the cell. nih.govmdpi.com

Impact of Chain Length : The natural CoQ10 has a 50-carbon tail, which anchors it firmly within the hydrophobic core of mitochondrial and other cellular membranes. nih.govnih.gov However, this extreme lipophilicity hinders its absorption and transport. nih.gov The 10-carbon hydroxydecyl side chain of the Idebenone precursor is considered an ideal length to facilitate partitioning into the mitochondrial membrane and improve permeation across barriers like the blood-brain barrier compared to CoQ10. nih.gov Research on other ubiquinone analogues has shown that derivatives with side chains of 14-16 carbon atoms can exhibit higher antioxidant activity compared to those with longer chains. nih.gov

Research Findings : Studies on various quinone analogues demonstrate that the side chain length directly influences performance. For example, short-chain ubiquinones (B1209410) can sometimes induce oxidative stress, whereas longer-chain variants like Ubiquinone-10 (CoQ10) potently inhibit the mitochondrial permeability transition pore (PTP), a channel involved in cell death, without being toxic themselves. researchgate.net This highlights the careful balance required in designing the side chain to achieve the desired therapeutic effect.

Table 1: Comparison of Ubiquinone Analogues and Side Chain Effects

| Compound | Side Chain | Key Characteristics | Impact on Performance |

|---|---|---|---|

| Coenzyme Q10 (Ubiquinone-10) | 50-carbon (10 isoprene units) | Highly lipophilic, endogenous electron carrier. nih.gov | Poor oral bioavailability; potent PTP inhibitor. tandfonline.comresearchgate.net |

| Idebenone (Hydroxydecyl ubiquinone) | 10-carbon hydroxydecyl | Less lipophilic than CoQ10. nih.gov | Better partitioning into mitochondrial membranes compared to CoQ10. nih.gov |

| Ubiquinone-5 | 25-carbon (5 isoprene units) | Intermediate lipophilicity. | Did not regulate PTP opening but induced H₂O₂ production in U937 cells. researchgate.net |

| Ubiquinone-0 | No side chain | More water-soluble. | Induced both PTP opening and H₂O₂ production in U937 cells. researchgate.net |

A primary goal in designing CoQ10 derivatives is to improve their delivery to the target site, primarily the mitochondria. tandfonline.comnih.gov

Lipid-Based Delivery : this compound incorporates a linoleic acid moiety, which is a fatty acid. deascal.comontosight.ai This strategy creates a lipid-based structure, which can improve solubility and absorption. ontosight.ai Formulating lipophilic drugs like CoQ10 into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) is a known method to enhance oral bioavailability. tandfonline.comresearchgate.net The linoleate tail likely improves the compound's affinity for lipid membranes and its transport within lipoproteins.

Mitochondrial Targeting : The ultimate target for ubiquinone's energy production role is the inner mitochondrial membrane. tandfonline.comnih.gov The specific 10-carbon length of the hydroxydecyl chain is thought to be optimal for accumulating in the mitochondrial membrane. nih.govresearchgate.net By combining this tailored chain with the linoleate ester, the molecule is designed to efficiently cross cell membranes and localize where its antioxidant and bioenergetic functions are most needed.

CoQ10 and its derivatives can be susceptible to degradation by light and heat. tandfonline.comnih.gov Ensuring stability in both formulations and biological environments is crucial.

Esterification for Stability : The chemical bonding of Hydroxydecyl Ubiquinone with linoleic acid via an ester linkage can enhance the stability of both components. deascal.com The ester group can protect the reactive hydroxyl group of the Idebenone precursor and shield the ubiquinone ring from certain degradation pathways.

Formulation Strategies : Beyond the molecule's intrinsic design, stability is often enhanced through formulation. Methods used for CoQ10, which could be applicable here, include encapsulation in liposomes or cyclodextrins, creating solid dispersions, and using self-emulsifying systems. tandfonline.com These strategies protect the active compound from environmental factors and can prevent the photoreactivity often seen in liquid formulations. tandfonline.com The reduced form of CoQ10, ubiquinol (B23937), is a potent antioxidant but is less stable than the oxidized form, ubiquinone; however, combining it with other antioxidants like vitamin C can aid in its regeneration and stability. nih.gov The design of this compound represents a molecular-level approach to achieving the stability that these formulation strategies provide. deascal.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydroxydecyl Ubiquinone |

| Idebenone |

| Linoleic acid |

| Coenzyme Q10 (CoQ10) |

| Ubiquinone |

| Ubiquinol |

| Ubiquinone-0 |

| Ubiquinone-5 |

| Ubiquinone-10 |

| Acyl chloride |

| Acid anhydride |

Alternative Production Methodologies for Ubiquinone Analogues

The industrial production of ubiquinones, especially Coenzyme Q10 (CoQ10), has historically relied on three main methods: extraction from biological tissues, chemical synthesis, and microbial fermentation. nih.gov Of these, microbial fermentation has emerged as the most effective and economically viable approach for large-scale production. researchgate.netnih.gov This method utilizes microorganisms that naturally synthesize CoQ10 or related compounds as cellular factories.

The advantages of microbial fermentation include the potential for high yields, environmentally benign processes, and the ability to control production through the optimization of culture conditions. nih.gov Several species of bacteria and yeast are known to be potent producers of ubiquinones. nih.gov These natural producers serve as the foundation for both optimizing fermentation processes and for advanced genetic modification to further enhance output. hsfbiotech.com

Microbial Fermentation Processes for Benzoquinone Homologs

Microbial fermentation is a cornerstone for producing benzoquinone homologs, particularly Coenzyme Q10. A variety of microorganisms naturally produce these compounds as part of their respiratory electron transport chain. nih.gov Different organisms synthesize ubiquinone variants with different isoprenoid side-chain lengths; for instance, Escherichia coli produces CoQ8, Saccharomyces cerevisiae produces CoQ6, while humans and certain microbes like Rhodobacter sphaeroides and Agrobacterium tumefaciens produce CoQ10. nih.govfrontiersin.org

Purple non-sulfur bacteria (PNSB), such as Rhodobacter sphaeroides, are considered among the best candidates for industrial CoQ10 production due to their high natural yields. researchgate.net The production yield can be significantly influenced by optimizing fermentation parameters, including the composition of the culture medium (carbon sources, nitrogen sources, inorganic salts), temperature, pH, and aeration. researchgate.nethsfbiotech.com Furthermore, the addition of precursor molecules like p-hydroxybenzoic acid to the fermentation broth can substantially increase the final yield of the target ubiquinone. hsfbiotech.com

Table 1: Examples of Coenzyme Q10 Production via Microbial Fermentation

| Microorganism | Fermentation Strategy | Reported Yield | Reference |

|---|---|---|---|

| Rhodobacter sphaeroides | Fed-batch culture | 88.7 mg/L | researchgate.net |

| Agrobacterium tumefaciens | Submerged fermentation with mutagenesis | Higher production than wild-type | nih.gov |

| Purple Nonsulfur Bacteria (PNSB) | General Fermentation | 13.34–88.8 mg/g | researchgate.net |

| Rhodobacter sphaeroides | Fed-batch culture with medium replacement | 138.24 mg/L | researchgate.net |

Emerging Biotechnological Synthesis Routes

Beyond optimizing natural producers, metabolic engineering and synthetic biology offer powerful tools to redesign microorganisms into highly efficient "cellular factories" for ubiquinone analogues. These emerging routes focus on rationally modifying the genetic framework of an organism to channel metabolic resources towards the synthesis of the desired compound. researchgate.netcreative-biogene.com

Another advanced approach is heterologous production, where the entire genetic pathway for CoQ10 is transferred into a host organism that is more suitable for industrial-scale fermentation, such as E. coli or Corynebacterium glutamicum. creative-biogene.comfrontiersin.org Although E. coli naturally produces CoQ8, it has been engineered to produce CoQ10 by introducing the gene for decaprenyl diphosphate (B83284) synthase (which creates the 10-unit side chain) from a native CoQ10 producer. nih.govfrontiersin.org This strategy combines the well-understood genetics and rapid growth of E. coli with the specific biosynthetic capability for CoQ10. creative-biogene.com Plant-based production is also being explored as a potential cost-effective and scalable alternative to microbial systems. tandfonline.com

Table 2: Examples of Metabolic Engineering Strategies for Ubiquinone Production

| Host Organism | Metabolic Engineering Strategy | Result | Reference |

|---|---|---|---|

| Schizosaccharomyces pombe (fission yeast) | Simultaneous overexpression of genes for precursors (chorismate lyase, etc.) | Two-fold increase in CoQ10 production | nih.gov |

| Escherichia coli | Introduction of decaprenyl diphosphate synthase (ddsA) from a native producer | Successful production of CoQ10 in a non-native host | nih.govfrontiersin.org |

| Corynebacterium glutamicum | Heterologous expression of ubi genes from E. coli and ddsA from P. denitrificans | First report of CoQ10 production in a non-ubiquinone-containing bacterium | frontiersin.org |

| Sporidiobolus johnsonii | Overexpression of chorismate pyruvate (B1213749) lyase (UbiC) | Eight-fold increase in CoQ10 production | nih.gov |

Cellular and Molecular Mechanisms of Action of Hydroxydecyl Ubiquinone Linoleate

Antioxidant Mechanisms and Oxidative Stress Mitigation at the Cellular Level

Regulation of Intracellular Reactive Oxygen Species (ROS) Levels

Hydroxydecyl ubiquinone linoleate (B1235992) contributes to the regulation of intracellular reactive oxygen species (ROS) by influencing cellular signaling pathways involved in redox homeostasis. ROS are chemically reactive molecules containing oxygen, which, at high levels, can lead to oxidative stress and cellular damage. However, at moderate levels, they function as critical signaling molecules in various cellular processes.

The linoleate component of the molecule, a polyunsaturated fatty acid, can influence ROS production. For instance, studies on C18 fatty acids have shown that linoleic acid can stimulate ROS production in human B and T-lymphocyte-derived cell lines. nih.gov This effect was found to be more potent than that of oleic acid, another C18 fatty acid. The primary mechanism identified for this ROS production was the activation of NADPH oxidase via protein kinase C. nih.gov

Furthermore, the ubiquinone component, a quinone, is involved in cellular redox cycling. Quinonoid compounds can generate ROS through these mechanisms. wikipedia.org The balance between the pro-oxidant potential of its components and the antioxidant systems of the cell determines the net effect of hydroxydecyl ubiquinone linoleate on intracellular ROS levels. The cellular response to ROS involves the activation of transcription factors like NRF2, which regulates the expression of antioxidant enzymes to counteract oxidative stress. nih.gov

The regulation of ROS is crucial for a variety of physiological and pathological processes. While essential for normal cellular function and tissue repair, excessive ROS can contribute to cellular damage. nih.gov Therefore, the influence of compounds like this compound on ROS levels is a key aspect of their cellular and molecular mechanism of action.

Enzymatic Interactions and Regulation of Cellular Redox Homeostasis

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular detoxification and antioxidant defense. mdpi.com It catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification pathway as it bypasses the formation of reactive semiquinone intermediates that can lead to the production of reactive oxygen species (ROS). wikipedia.orgmdpi.comnih.gov

The ubiquinone moiety of this compound can serve as a substrate for NQO1. NQO1 is known to reduce endogenous quinones like ubiquinone and vitamin E quinone to their more potent antioxidant hydroquinone (B1673460) forms. wikipedia.orgmdpi.com This reduction by NQO1 is critical for maintaining a pool of reduced antioxidants that can protect cellular membranes from lipid peroxidation. wikipedia.org The enzyme has a preference for short-chain acceptor quinones. wikipedia.org

By facilitating the two-electron reduction of its quinone component, this compound, through its interaction with NQO1, can contribute to the cellular antioxidant defense system. This interaction helps to prevent the generation of damaging free radicals and maintain redox homeostasis. nih.gov The activity of NQO1 itself is inducible and regulated by pathways such as the Keap1/Nrf2/ARE pathway in response to oxidative stress. nih.gov

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govmdpi.comnih.gov In eukaryotes, this enzyme is located in the inner mitochondrial membrane and is functionally linked to the electron transport chain. nih.govresearchgate.net

Class II DHODHs, which are found in most eukaryotes, utilize ubiquinone as a terminal electron acceptor to regenerate the FMN prosthetic group required for catalysis. nih.gov The electrons generated from the oxidation of dihydroorotate are transferred to the ubiquinone pool within the mitochondrial membrane, which then shuttles these electrons to complex III of the respiratory chain. researchgate.netill.fr This process couples pyrimidine synthesis directly to oxidative phosphorylation. nih.gov

Given its ubiquinone moiety, this compound can potentially act as an electron acceptor for DHODH. By accepting electrons from DHODH, it would participate in the redox cycling of the ubiquinone pool, thereby influencing both pyrimidine biosynthesis and mitochondrial respiration. The interaction between DHODH and ubiquinone is mediated by the enzyme penetrating into the hydrophobic region of the lipid bilayer where ubiquinone is located. mdpi.com

The interaction of this compound with the cellular redox environment can have a broader impact on various antioxidant enzyme systems. The generation or scavenging of reactive oxygen species (ROS) can trigger cellular responses that involve the modulation of these enzymes.

For instance, an increase in oxidative stress can lead to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase as a protective mechanism. nih.gov The linoleic acid component of the molecule has been shown to stimulate ROS production, which could, in turn, induce the activity of these protective enzymes. nih.gov

Conversely, the antioxidant properties derived from the reduced ubiquinone (ubiquinol) can help to alleviate oxidative stress, thereby reducing the demand on these enzyme systems. Antioxidants can function through various mechanisms, including scavenging free radicals and inactivating peroxides. researchgate.net The balance between the pro-oxidant and antioxidant effects of this compound will ultimately determine its net impact on the activity of the broader antioxidant enzyme network within the cell.

Table 1: Summary of Enzymatic Interactions

| Enzyme | Interaction with this compound | Cellular Outcome |

|---|---|---|

| NAD(P)H-Quinone Oxidoreductase 1 (NQO1) | The ubiquinone moiety acts as a substrate for two-electron reduction. wikipedia.orgmdpi.com | Detoxification, production of the antioxidant hydroquinone form, and reduction of oxidative stress. wikipedia.orgnih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | The ubiquinone moiety can potentially serve as an electron acceptor. nih.gov | Links the compound to de novo pyrimidine synthesis and mitochondrial respiration. nih.govresearchgate.net |

| General Antioxidant Enzymes | Modulates activity through its influence on intracellular ROS levels. | Can either induce a protective antioxidant response or reduce the burden on these enzyme systems. |

Cellular and Subcellular Distribution and Uptake Mechanisms

The cellular uptake and subsequent distribution of this compound are governed by its physicochemical properties, particularly its lipophilicity.

As a lipophilic molecule, this compound is expected to readily partition into cellular membranes. The process of a molecule moving from an aqueous environment into a lipid bilayer is known as partitioning. The hydrophobicity of a molecule is a key driver of its cellular uptake and membrane interaction. researchgate.net

The ubiquinone component of the molecule has a polar head group and a hydrophobic isoprenoid tail. Studies on ubiquinone homologs have shown that the polar head group tends to localize at the water-bilayer interface, at a similar depth to the glycerol (B35011) groups of the phospholipids (B1166683). nih.gov The hydrophobic tail extends into the core of the lipid bilayer, aligning with the acyl chains of the lipids. nih.gov This orientation is largely independent of the length of the isoprenoid tail. nih.gov

The linoleate tail of this compound would further anchor the molecule within the hydrophobic core of the membrane. The presence of anionic phospholipids in the membrane can be critical for the partitioning of molecules with amphipathic characteristics. nih.gov The partitioning behavior is also sensitive to the complexity of the membrane's lipid composition. nih.gov Once integrated into the membrane, the lateral diffusion of such molecules is often similar to that of the surrounding phospholipids. nih.gov

Table 2: Factors Influencing Membrane Partitioning

| Factor | Influence on this compound |

|---|---|

| Lipophilicity | The hydrophobic nature of the molecule drives its partitioning into the lipid bilayer. researchgate.net |

| Molecular Structure | The polar ubiquinone head localizes at the membrane interface, while the hydrophobic tails (isoprenoid and linoleate) embed within the core. nih.gov |

| Membrane Composition | The presence of anionic phospholipids and the overall lipid complexity can affect the efficiency of partitioning. nih.gov |

Strategies for Targeted Mitochondrial Localization

The primary site of action for Hydroxydecyl ubiquinone is the mitochondria. Therefore, strategies to specifically deliver this compound to these organelles are of significant interest to enhance its therapeutic efficacy. While specific studies on the targeted mitochondrial delivery of the linoleate ester of Hydroxydecyl ubiquinone are not extensively detailed in the reviewed literature, several established strategies for targeting lipophilic compounds like Coenzyme Q10 and its analogs to mitochondria can be discussed.

One prominent strategy involves the use of delocalized lipophilic cations, such as the triphenylphosphonium (TPP) cation. researchgate.netmdpi.com Due to the significant negative membrane potential of the inner mitochondrial membrane (around -180 mV), these positively charged molecules can accumulate within the mitochondria. mdpi.com By attaching a TPP moiety to a molecule like Hydroxydecyl ubiquinone, it can be effectively targeted to its site of action. This approach has been shown to be significantly more effective than using untargeted antioxidants. researchgate.net

Another approach is the encapsulation of the therapeutic agent into nanoparticle-based delivery systems. researchgate.net Liposomes, which are vesicles composed of a lipid bilayer, can be modified to target mitochondria. Cationic liposomes, for instance, can be drawn to the negatively charged mitochondria. mdpi.com Furthermore, these liposomes can be functionalized with specific mitochondrial-targeting ligands to improve their specificity. Research has shown that modifying liposomes with triphenylphosphonium provides a higher degree of penetration and colocalization with mitochondria in tumor cells. mdpi.com

| Strategy | Mechanism of Action | Key Features |

|---|---|---|

| Delocalized Lipophilic Cations (e.g., TPP) | Accumulation driven by the negative mitochondrial membrane potential. | - Covalently links the therapeutic agent to a positively charged moiety.

|

| Nanoparticle-Based Delivery (e.g., Liposomes) | Encapsulation of the therapeutic agent and targeted delivery. | - Can be surface-modified with targeting ligands.

|

Facilitated Transport Across Cellular Barriers (e.g., Blood-Brain Barrier in models)

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a therapeutic compound to cross this barrier is crucial for treating neurological disorders. While direct in vivo studies on the transport of this compound across the BBB are limited in the provided search results, in vitro models and studies on similar molecules, such as polyphenols, provide insights into potential transport mechanisms.

The transport of small molecules across the BBB can occur through several mechanisms, including passive diffusion and carrier-mediated transport. For a lipophilic compound like Hydroxydecyl ubiquinone, passive diffusion across the lipid membranes of the endothelial cells of the BBB is a plausible route.

In vitro studies using models of the BBB, such as monolayers of human brain microvascular endothelial cells (HBMEC), have been employed to assess the permeability of various compounds. nih.govhw.ac.uk These models allow for the investigation of the transport of substances from a "blood" compartment to a "brain" compartment. Studies with blackberry-digested polyphenols have demonstrated that components of these extracts can be transported across such in vitro BBB models. nih.govhw.ac.uk

Furthermore, the potential for metabolism of the compound by the endothelial cells of the BBB is a factor that can influence its transport. These cells contain enzymes that can modify molecules as they pass through, potentially altering their bioactivity. nih.gov The presence of efflux transporters, such as P-glycoprotein, in the BBB can also actively pump substrates back into the bloodstream, limiting their brain penetration. nih.gov The interaction of this compound with these transporters would be a critical determinant of its ability to accumulate in the brain.

| Transport Mechanism | Description | Relevance to this compound |

|---|---|---|

| Passive Diffusion | Movement of a substance across a cell membrane down its concentration gradient. | As a lipophilic molecule, it is expected to cross the BBB to some extent via this mechanism. |

| Carrier-Mediated Transport | Use of membrane proteins to transport substances across the membrane. | Potential for interaction with transporters for structurally similar endogenous molecules. |

| Efflux by Transporters | Active pumping of substances out of the brain by transporters like P-glycoprotein. | Could limit the brain accumulation of the compound. |

Pharmacodynamic and Pharmacokinetic Research Frameworks for Hydroxydecyl Ubiquinone Linoleate Pre Clinical

Absorption and Distribution Studies in In Vitro and Animal Models

The absorption and distribution of a compound are critical determinants of its potential biological activity. Pre-clinical studies involving in vitro and animal models provide foundational knowledge in this area.

Gastrointestinal Absorption Profiles in Animal Models

Research in animal models, such as mice, has shed light on the gastrointestinal absorption of ubiquinone and its reduced form, ubiquinol (B23937). Studies have shown that orally administered ubiquinone-10 and ubiquinol-10 can reach the small intestine largely in their original forms and are absorbed by the small intestine tissue. nih.govnih.gov Specifically, after oral administration to mice, the form of CoQ10 detected in the gastrointestinal content and the small intestine tissue was nearly identical to the form that was administered. nih.gov This suggests that both the oxidized and reduced forms of CoQ10 are absorbed throughout the small intestine. nih.gov While these studies focus on CoQ10, they provide a relevant framework for understanding the potential gastrointestinal absorption of its analog, hydroxydecyl ubiquinone, and by extension, its linoleate (B1235992) ester.

Tissue Distribution Patterns in Pre-clinical Studies

Once absorbed, the distribution of a compound to various tissues determines its sites of action. For CoQ10, tissue distribution is well-documented, with the highest concentrations found in organs with high metabolic activity such as the liver, kidneys, and heart. nih.gov Pre-clinical studies in rats have investigated the tissue distribution of intravenously administered ubiquinone and ubiquinol. researchgate.net These studies are crucial for understanding how these molecules, and their analogs, are taken up by different organs. researchgate.net Although specific data on the tissue distribution of Hydroxydecyl Ubiquinone Linoleate is not detailed in the provided search results, the patterns observed for the parent compound, ubiquinone, suggest that its derivatives would also distribute to various tissues. The lipophilic nature of the compound, indicated by its structure, suggests potential for distribution into cellular membranes. deascal.com

Metabolism and Biotransformation Pathways (Pre-clinical Investigations)

The metabolism of a compound involves a series of biochemical reactions that modify its structure, facilitating its elimination from the body. For ubiquinone and its analogs, these processes have been a subject of pre-clinical research.

Oxidation of the Decyl Side Chain and Beta-Oxidation Pathways

The metabolism of hydroxydecyl ubiquinone is characterized by the oxidation of its side chain. cir-safety.orgcir-safety.org This process, along with beta-oxidation, breaks down the decyl side chain into shorter fragments. cir-safety.org In the case of hydroxydecyl ubiquinone, this leads to the formation of several metabolites. The primary metabolites identified from this oxidative process include 6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS10), 6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS8), 6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS6), and 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS4). cir-safety.org

Reduction of the Quinone Ring Moiety

A key metabolic transformation for quinone-containing compounds is the reduction of the quinone ring. cir-safety.orgcir-safety.org This reversible two-electron reduction converts the quinone to a hydroquinone (B1673460). jackwestin.comlibretexts.org In biological systems, ubiquinone is reduced to its hydroquinone form, ubiquinol, which is a crucial step in the electron transport chain. jackwestin.com This reduction is a fundamental aspect of the bioactivity of ubiquinones (B1209410) and their analogs. nih.gov

Conjugation Reactions (e.g., Sulfation, Glucuronidation)

Following oxidation and reduction, the resulting metabolites can undergo conjugation reactions, which further increase their water solubility and facilitate their excretion. The metabolism of hydroxydecyl ubiquinone involves the formation of 1- or 4-phenyl sulfates or glucuronides of the hydroquinone derivatives. cir-safety.orgcir-safety.org These conjugated metabolites are generally considered to be pharmacologically inactive and are eliminated from the body. cir-safety.org

Excretion Mechanisms and Elimination Kinetics in Animal Models

Due to a lack of direct preclinical data on the excretion and elimination of this compound, this section will discuss the pharmacokinetics of a structurally similar compound, idebenone (B1674373). Idebenone shares the same core quinone structure with a hydroxydecyl side chain, providing a relevant framework for understanding the potential metabolic fate of this compound.

Studies in animal models, specifically rats and dogs, indicate that idebenone is extensively metabolized and subsequently eliminated from the body. nih.gov The primary routes of excretion are through urine and feces, with the proportion varying between species. nih.govjst.go.jp

In rats, a larger portion of the administered dose of radiolabeled idebenone was recovered in the urine compared to the feces. nih.govscispace.com Conversely, in dogs, the excretion was found to be almost equal between the two routes. nih.govjst.go.jp The elimination of idebenone and its metabolites is relatively rapid, with the majority of the compound being cleared within 48 hours of oral administration in both rats and dogs. nih.govjst.go.jp

Detailed Research Findings

Preclinical studies using radiolabeled idebenone have provided detailed insights into its elimination kinetics. After oral administration to rats, the plasma concentration of radioactivity reached a plateau at 15 minutes, which was maintained for up to 8 hours, followed by a decline with an elimination half-life of 4.5 hours. nih.gov In dogs, the plasma radioactivity peaked at 15 minutes and then showed a biphasic decline with two distinct half-lives of 2.2 and 15.4 hours. nih.govjst.go.jp It is important to note that the plasma in both species consisted mainly of metabolites, with only a small fraction of unchanged idebenone present. nih.gov

The major metabolites identified in both rats and dogs result from the oxidative shortening of the side chain, leading to the formation of compounds designated as QS-10, QS-8, QS-6, and QS-4. nih.govtandfonline.com These metabolites, along with desmethylated forms, undergo further conjugation to form glucuronides and sulfates before excretion. nih.gov The predominant metabolite found in the plasma and urine of both animal models was the sulfate (B86663) conjugate of the dihydro (quinol) form of QS-4. nih.govjst.go.jp In rat bile, the primary metabolite was the glucuronide of the dihydro form of QS-10. nih.govjst.go.jp

The following data tables summarize the key findings from these preclinical studies on idebenone.

Table 1: Elimination Half-Life of Idebenone in Animal Models

| Animal Model | Elimination Half-Life | Citation |

| Rat | 4.5 hours | nih.gov |

| Dog | 2.2 and 15.4 hours (biphasic) | nih.govjst.go.jp |

Table 2: Excretion Routes of Idebenone in Animal Models (within 48 hours of oral administration)

| Animal Model | Primary Excretion Route | Secondary Excretion Route | Citation |

| Rat | Urine | Feces | nih.gov |

| Dog | Urine and Feces (approximately equal) | nih.govtga.gov.au |

Table 3: Major Metabolites of Idebenone Identified in Animal Models

| Metabolite Type | Specific Metabolites | Location Found | Citation |

| Side-Chain Shortening Products | QS-10, QS-8, QS-6, QS-4 | Plasma, Urine, Bile | nih.govtandfonline.com |

| Conjugates | Dihydro QS-4 sulfate | Plasma, Urine (Rats and Dogs) | nih.govjst.go.jp |

| Dihydro QS-10 glucuronide | Bile (Rats) | nih.govjst.go.jp |

Advanced Research Methodologies and Characterization Techniques

Spectroscopic and Chromatographic Analysis of Compound Dynamics in Biological Samples

The quantitative assessment and structural analysis of Hydroxydecyl ubiquinone linoleate (B1235992) and its metabolites in biological matrices are primarily achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative determination of ubiquinone derivatives like Hydroxydecyl ubiquinone linoleate in biological samples and pharmaceutical formulations. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 column. nih.govresearchgate.net

Methodologies for the analysis of similar compounds, such as idebenone (B1674373), provide a framework for the quantitative assessment of this compound. For instance, a validated stability-indicating HPLC method for idebenone utilizes a C18 column with a simple isocratic mobile phase of methanol, allowing for a rapid run time of approximately 3 minutes. nih.gov Detection is often performed using a UV-visible or a diode array detector, with a characteristic wavelength for ubiquinones (B1209410) around 275-280 nm, though detection at 480 nm has also been reported for idebenone. nih.govresearchgate.net Sample preparation from biological fluids like plasma often involves a protein precipitation step followed by liquid-liquid extraction. researchgate.netresearchgate.net The sensitivity of these methods can achieve limits of quantification in the low ng/mL range, making them suitable for pharmacokinetic studies. mdpi.com For instance, an HPLC-UV method for Coenzyme Q10 in human plasma reported a limit of quantitation of 0.07 µM. researchgate.net

A typical HPLC system for such an analysis would consist of a binary pump, an autosampler, a thermostated column compartment, and a UV-visible or diode array detector. nih.gov The validation of the HPLC method is critical and involves assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.gov

Table 1: Illustrative HPLC Method Parameters for Ubiquinone Derivatives

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Isocratic; Methanol or Acetonitrile/Water mixture | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 275-280 nm or 480 nm | nih.govresearchgate.net |

| Run Time | ~3-7 minutes | nih.govresearchgate.net |

| Limit of Quantitation | 0.05 - 20 µg/mL | nih.govchinaphar.com |

Mass Spectrometry for Metabolite Identification and Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and profiling of metabolites of this compound. chinaphar.comrsc.org The high sensitivity and selectivity of MS allow for the detection and structural elucidation of metabolic products even at very low concentrations in complex biological fluids like plasma and urine. chinaphar.comdrugbank.com

The metabolism of structurally similar compounds like idebenone involves oxidative shortening of the side chain and conjugation (glucuronidation and sulfation) of the quinone ring. drugbank.com LC-MS/MS (tandem mass spectrometry) can be used to identify these metabolites. The process involves the ionization of the parent compound and its metabolites, followed by the fragmentation of these ions to produce a characteristic pattern of fragment ions, which serves as a "fingerprint" for identification. rsc.orgnih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for this class of molecules. chinaphar.comrsc.org For example, an LC-MS-APCI method was developed for the sensitive determination of idebenone in human plasma, monitoring the protonated molecule ion [M+H]⁺. chinaphar.com

The fragmentation pattern provides crucial structural information. For ubiquinones, fragmentation often involves the cleavage of the side chain. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, the structure of the metabolites can be deduced. This information is critical for understanding the metabolic fate and potential bioactivity of the metabolites. drugbank.comescholarship.org

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound and its analogues. researchgate.netrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure. rsc.orgrsc.org

For ubiquinone derivatives, ¹H NMR spectra typically show characteristic signals for the methoxy (B1213986) groups on the quinone ring, the methyl group on the ring, and the protons of the decyl linoleate side chain. mdpi.comchemisgroup.us Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the conformation of the molecule and its interactions with other molecules, such as membrane lipids. researchgate.net These studies can reveal how the molecule orients itself within a biological membrane, which is crucial for its antioxidant function. researchgate.net

While direct NMR studies on this compound are not widely published, the extensive NMR data available for ubiquinones and idebenone provide a solid foundation for its structural characterization. rsc.orgrsc.org These techniques are essential for confirming the identity and purity of the synthesized compound and for studying its interactions at a molecular level.

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental for investigating the cellular and molecular mechanisms of action of this compound, particularly its role in mitigating oxidative stress.

Mammalian Cell Lines for Oxidative Stress Induction and Assessment

Mammalian cell lines are widely used to model oxidative stress and to assess the cytoprotective effects of antioxidant compounds. nih.govnih.govnih.gov Human keratinocyte cell lines (e.g., HaCaT) and retinal pigment epithelial cells (e.g., ARPE-19) are particularly relevant for studying the effects of topical agents and compounds targeting mitochondrial function, respectively. nih.govnih.gov

In these models, oxidative stress can be induced by various agents, such as hydrogen peroxide (H₂O₂), to mimic cellular damage. nih.govnih.gov The protective effects of this compound can then be evaluated by measuring several endpoints. For instance, studies on the related compound idebenone have shown its ability to ameliorate H₂O₂-induced reduction in cell viability in ARPE-19 cells. nih.govnih.gov

Key mechanistic insights can be gained by analyzing specific cellular pathways. For example, idebenone has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, and to modulate the intrinsic mitochondrial pathway of apoptosis by altering the expression of Bcl-2 and Bax proteins. nih.govnih.gov Furthermore, its ability to preserve the mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS) can be quantified using fluorescent probes. nih.govplos.org

Table 2: Research Findings on the Cytoprotective Effects of Idebenone in Mammalian Cell Lines

| Cell Line | Stressor | Key Findings | Source |

| ARPE-19 (Human Retinal Pigment Epithelium) | Hydrogen Peroxide (H₂O₂) | - Ameliorated H₂O₂-lowered cell viability. - Activated Nrf2 nuclear translocation. - Increased Bcl-2 protein levels, reducing the Bax/Bcl-2 ratio. - Maintained mitochondrial membrane potential. - Reduced mitochondrial cytochrome C-mediated caspase-3 activity. | nih.govnih.govresearchgate.net |

| CEM Leukemia Cells | Diethyl maleate (B1232345) (glutathione depletion) | - Conferred protection against oxidative stress. | nih.gov |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | - Reduced ROS generation and lipid peroxidation. - Suppressed inflammatory responses. | mdpi.com |

Primary Cell Cultures for Specific Biological Responses

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model to study the effects of this compound on specific biological responses. nih.govnih.gov These include primary human dermal fibroblasts, cortical neurons, and astrocytes. nih.govnih.govbohrium.com

Studies using primary human dermal fibroblasts have demonstrated the anti-senescence effects of ubiquinones. bohrium.comnih.gov For example, treatment of fibroblasts with ubiquinol (B23937), the reduced form of ubiquinone, was shown to reverse markers of cellular senescence and improve the cellular oxidative status. bohrium.comnih.gov Given its structural similarities, this compound is expected to exhibit comparable protective effects in these cells.

In primary neuronal cultures, idebenone has been shown to protect against neurotoxicity induced by amyloid-beta peptide, suggesting a role for related compounds in neuroprotection. nih.gov Interestingly, research on primary cortical neurons and astrocytes has revealed cell-type-specific effects of idebenone on mitochondrial respiration, highlighting the importance of using different primary cell types to understand the full spectrum of a compound's activity. nih.gov The differential expression of enzymes like NQO1 in various cell types can influence the bioactivation and efficacy of quinone-based compounds. nih.gov These findings underscore the value of primary cell cultures in elucidating the nuanced biological activities of this compound.

Animal Models for Systemic Biological Activity Assessment

Rodent models, particularly rats and mice, are indispensable for the preclinical evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of novel compounds. mdpi.comnih.govnih.gov These models provide a systemic, in vivo context to understand how a compound like Hydroxydecyl ubiquinone is absorbed, distributed, metabolized, and excreted (ADME), and to correlate its concentration with its biological effects. mdpi.comnih.gov

Pharmacokinetic studies in rats have been conducted for Hydroxydecyl ubiquinone, a synthetic analog of ubiquinone. cir-safety.org Following administration, the metabolism is characterized by oxidation of the isoprenoid side chain, subsequent β-oxidation, and reduction of the quinone ring. cir-safety.org The resulting hydroquinone (B1673460) derivatives are then typically conjugated to form sulfates or glucuronides. cir-safety.org In one study, peak plasma concentrations of Hydroxydecyl ubiquinone in rats plateaued at 8 hours post-administration, with a reported half-life of 4.5 hours. cir-safety.org In contrast, studies in dogs showed a biphasic decline with two distinct half-lives of 2.2 and 15.4 hours, indicating species-specific differences in pharmacokinetics. cir-safety.org Such data are crucial for understanding the bioavailability and residence time of the compound in the body.

Pharmacodynamic assessments in rodent models can involve inducing a state of mitochondrial dysfunction or oxidative stress to evaluate the protective effects of the test compound. nih.gov These models allow researchers to measure relevant biomarkers and assess functional outcomes, providing a bridge between in vitro findings and potential clinical applications. nih.govnih.gov The use of established rodent models of human diseases provides a platform for evaluating the efficacy of potential therapeutics under physiological and pathological conditions. mdpi.com

Table 2: Pharmacokinetic Parameters of Hydroxydecyl Ubiquinone in Rodent and Non-Rodent Models

| Species | Peak Plasma Level (Tmax) | Half-Life (t1/2) | Key Metabolic Pathways | Reference |

| Rat | 8 hours (plateau) | 4.5 hours | Side chain oxidation, β-oxidation, quinone reduction, conjugation | cir-safety.org |

| Dog | No plateau observed | 2.2 hours and 15.4 hours (biphasic) | Not specified | cir-safety.org |

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying mitochondrial function and antioxidant mechanisms in vivo. mdpi.comnih.govnih.gov The optical transparency of zebrafish embryos and larvae allows for real-time, high-resolution imaging of biological processes within a living organism. nih.gov Furthermore, the genetic pathways involved in mitochondrial function and oxidative stress response are highly conserved between zebrafish and mammals, making it a relevant model for human disease. mdpi.comnih.gov

Zebrafish models are particularly well-suited for screening the effects of chemical compounds on mitochondrial health. nih.gov Researchers can induce mitochondrial dysfunction pharmacologically using inhibitors of the respiratory chain, such as rotenone (B1679576) (Complex I inhibitor) or azide (B81097) (Complex IV inhibitor), to create disease models. nih.govnih.gov These models exhibit clear phenotypes, including developmental delays and cardiovascular dysfunction, which can be quantified to assess the protective effects of test compounds. nih.govnih.gov

The model is also extensively used to evaluate antioxidant balance. mdpi.comnih.gov Oxidative stress can be induced using chemicals like hydrogen peroxide (H₂O₂), and the ability of antioxidant compounds to mitigate the resulting damage, such as cell death and lipid peroxidation, can be observed directly. nih.govmdpi.com Studies have successfully used zebrafish to test the protective effects of various antioxidants, demonstrating the model's utility in screening for compounds with antioxidant potential. nih.govmdpi.com While specific studies on this compound in zebrafish are not widely reported, the established methodologies for testing other ubiquinone analogues and antioxidants demonstrate the model's significant potential for evaluating its effects on mitochondrial function and redox homeostasis. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For ubiquinone analogs, including this compound, SAR studies focus on dissecting the roles of the benzoquinone core and the lipophilic side chain. cir-safety.orgmdpi.comresearchgate.net

The bioactivity of ubiquinones is intrinsically linked to two key structural features: the redox-active quinone ring and the hydrophobic side chain. cir-safety.orgmdpi.com The quinone ring is responsible for the electron-carrying and antioxidant functions. mdpi.com The side chain, typically a long polyisoprenoid chain in endogenous CoQ10, governs the molecule's lipophilicity, membrane partitioning, and interaction with mitochondrial enzymes. cir-safety.orgresearchgate.net

Table 3: Structural Features and Their Influence on the Activity of Ubiquinone Analogs

| Structural Moiety | Function | Impact of Modification | Reference |

| Benzoquinone Ring | Redox cycling, electron transfer, antioxidant activity | Modifications to ring substituents can alter redox potential and antioxidant capacity. | mdpi.com |

| Isoprenoid/Alkyl Side Chain | Anchors molecule in the mitochondrial membrane, influences lipophilicity and interaction with respiratory chain complexes. | Shorter chains (e.g., in Idebenone) alter membrane partitioning and may not fully substitute for CoQ10 in the respiratory chain but can still provide antioxidant effects. | unipd.itcir-safety.orgresearchgate.net |

| Terminal Group on Side Chain | Affects solubility and potential for further modification (e.g., esterification). | The terminal alcohol in Hydroxydecyl ubiquinone allows for esterification, as seen in the linoleate form, potentially impacting its properties. | cir-safety.orgnih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov In the context of this compound, molecular docking simulations are invaluable for exploring its potential interactions with key enzymes, particularly the protein complexes of the mitochondrial electron transport chain. nih.gov

This computational approach allows researchers to model the binding of a ligand, such as a ubiquinone analog, into the active site of a target protein at an atomic level. nih.gov The simulation calculates the binding energy, which provides an estimate of the binding affinity between the ligand and the protein. nih.gov By understanding these interactions, scientists can hypothesize how a compound might function. For instance, docking simulations can help predict whether this compound can effectively bind to the Q-pockets of Complex I, II, or III, which is essential for its function as an electron carrier.

Furthermore, molecular dynamics simulations can complement docking studies by providing insights into the stability of the ligand-protein complex over time. nih.govnih.gov These simulations can reveal how the compound and the enzyme move and flex, and whether the key binding interactions, such as hydrogen bonds and hydrophobic interactions, are maintained. nih.gov While specific docking studies for this compound are not extensively published, the methodology is widely applied in drug discovery to explore protein-ligand interactions. nih.govnih.gov Such studies could elucidate the molecular basis for its biological activity, compare its binding efficiency to that of endogenous CoQ10, and guide the design of new analogs with improved therapeutic properties.

Molecular Dynamics Simulations of Membrane Partitioning and Transport

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. For this compound, these simulations provide a window into its behavior within the lipid bilayer of cell membranes, offering insights into its partitioning and transport dynamics.

Research based on analogues like ubiquinone has shown that the molecule does not adopt a static position within the membrane. Instead, it exhibits dynamic behavior, with its quinone headgroup and hydrophobic tail occupying various locations. acs.org MD simulations of ubiquinone-10 (UQ-10) in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer have identified two primary preferred positions for the quinone headgroup. acs.org One is near the lipid headgroups at the membrane-water interface, while the other is in the more fluid central region of the membrane. acs.org The transition between these two locations is infrequent, suggesting a significant energy barrier formed by the ordered acyl chains of the lipids. acs.org

The lateral diffusion of the molecule within the membrane is also a key aspect of its transport. Simulations have indicated that the diffusion rate is highly dependent on its position. When located in the membrane's midplane, its diffusion can be more than three times faster than that of the surrounding lipid molecules. acs.org However, when the quinone head is closer to the membrane surface, its diffusion rate is comparable to that of the lipids. acs.org This suggests that the molecule's ability to move laterally to interact with different enzyme complexes can be influenced by its vertical position within the bilayer.

The composition of the lipid membrane itself plays a crucial role in the partitioning and transport of quinone analogues. biorxiv.orgrsc.org Simulations in multi-component bilayers that mimic the composition of bioenergetic membranes, which are rich in unsaturated lipids like dilinoleoyl-phosphatidylcholine (DLPC) and contain cardiolipin, have demonstrated distinct effects. biorxiv.orgrsc.org The presence of unsaturated acyl chains in lipids like DLPC increases the disorder and porosity of the membrane. rsc.org This leads to greater water penetration into the bilayer, which in turn lowers the free energy barrier for the quinone headgroup to move across the membrane (transversal diffusion or flip-flop). rsc.org While the equilibrium distribution of the quinone headgroup remains preferentially near the lipid glycerol (B35011) groups, the dynamics of its movement are significantly altered by the surrounding lipid environment. biorxiv.orgrsc.org

Interactive Table 1: Lateral Diffusion Coefficients of Ubiquinone Analogues in a DPPC Bilayer

| Ubiquinone Analogue | Position of Headgroup | Lateral Diffusion Coefficient (cm²/s) | Reference |

| UQ-10 | Midplane | >3x faster than lipids | acs.org |

| UQ-10 | Near Surface | Comparable to lipids | acs.org |

| UQ-et (short tail) | N/A | ~Same as lipids | acs.org |

This table is based on data from molecular dynamics simulations of ubiquinone analogues in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer at 60 °C.

Quantum Chemical Calculations of Redox Potentials

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, such as their redox potentials. The redox potential of this compound is a critical determinant of its ability to accept and donate electrons, a key function in cellular bioenergetics.

Quantum chemical approaches have been successfully used to calculate the one-electron reduction potentials (Em(Q/Q•−)) of ubiquinone and related quinones. nih.gov These calculations, which often employ density functional theory (DFT), can predict redox potentials in different solvent environments, such as dimethylformamide (DMF) and water. nih.gov The calculated values show a high correlation with experimentally measured potentials, validating the accuracy of these computational methods. nih.gov For ubiquinone in an aqueous environment, the redox potential for the first electron reduction has been calculated to be approximately -163 mV versus the normal hydrogen electrode (NHE). nih.gov

The local environment surrounding the quinone molecule significantly influences its redox potential. Within a protein binding site, for instance, the orientation of the molecule and interactions with nearby amino acid residues can dramatically alter its electrochemical properties. frontiersin.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations, which combine the precision of quantum calculations for the reactive center with the efficiency of classical mechanics for the larger protein environment, have been instrumental in studying these effects. frontiersin.org

For example, calculations have shown that the orientation of the methoxy groups on the ubiquinone ring can contribute significantly to its redox potential. nih.gov Differences in the dihedral angles of these groups between two different binding sites in a photosynthetic reaction center were calculated to create a redox potential gap of about 180 mV. nih.gov Furthermore, electrostatic interactions within a binding site can also have a profound impact. It has been reported that the negative charge from a nearby iron-sulfur cluster can shift the midpoint potential of ubiquinone to as low as -300 mV. frontiersin.org This modulation of the redox potential is crucial for controlling the directionality and energetics of electron transfer in biological systems. frontiersin.org

Systematic studies using quantum chemistry have also explored how the structure of the quinone itself affects its redox properties. acs.org The number of fused aromatic rings and the relative positions of the carbonyl groups are correlated with the calculated redox potentials. acs.org These computational insights are invaluable for understanding the structure-function relationships of quinones like this compound and for designing new analogues with tailored redox characteristics.

Interactive Table 2: Calculated Redox Potentials of Quinones in Water

| Quinone | Calculated Em(Q/Q•−) vs. NHE (mV) | Reference |

| Ubiquinone | -163 | nih.gov |

| Plastoquinone | -154 | nih.gov |

| Menaquinone | -260 | nih.gov |

| Phylloquinone | -260 | nih.gov |

This table presents quantum chemically calculated one-electron reduction potentials for various quinones in an aqueous environment.

Comparative Studies of Hydroxydecyl Ubiquinone Linoleate with Ubiquinone and Other Analogs

Comparative Efficacy in Mitochondrial Bioenergetics and ATP Generation

The primary role of coenzyme Q10 in mitochondrial bioenergetics is to act as an electron carrier in the electron transport chain, a process essential for the production of adenosine (B11128) triphosphate (ATP). nih.govmdpi.comfrontiersin.org The efficacy of its analogs in this capacity is a key area of research.

Comparison with Long-Chain Ubiquinones (B1209410) (e.g., CoQ10)

Coenzyme Q10 is characterized by a long isoprenoid tail, which makes it highly lipophilic and an integral component of mitochondrial membranes. nih.gov While this property is essential for its function, it can also limit its bioavailability when administered exogenously. nih.govmdpi.com Studies have shown that CoQ10 supplementation can increase mitochondrial mass and ATP levels. nih.gov In contrast, Hydroxydecyl ubiquinone, a synthetic analog of Ubiquinone, possesses a shorter and less lipophilic hydroxydecyl side chain. nih.govcir-safety.org This structural modification is intended to improve its solubility and ability to permeate biological membranes. mhmedical.comulprospector.com However, research on CoQ10-deficient fibroblasts revealed that while CoQ10 supplementation for one week effectively doubled ATP levels and the ATP/ADP ratio, short-chain ubiquinone analogs failed to produce a similar increase. plos.org This suggests that despite potential advantages in delivery, the shorter chain may not fully replicate the function of the longer isoprenoid tail of CoQ10 within the mitochondrial respiratory chain under deficient conditions. plos.org

Comparative Antioxidant Potency and Mechanisms

Beyond its role in energy production, the reduced form of coenzyme Q10, ubiquinol (B23937), is a potent antioxidant. nih.govmdpi.com The antioxidant capabilities of Hydroxydecyl ubiquinone linoleate (B1235992) and its analogs are a significant focus of comparative research.

Relative Free Radical Scavenging Efficacy

Idebenone (B1674373), which is structurally similar to hydroxydecyl ubiquinone, is recognized as a potent intracellular antioxidant. nih.govlesielle.com Some sources suggest that hydroxydecyl ubiquinone possesses a stronger antioxidant capacity and free radical scavenging ability than Coenzyme Q10. ulprospector.commintel.com For idebenone to exert its antioxidant effects, it must be in its reduced hydroquinone (B1673460) form. nih.gov Comparative studies have indicated that idebenone can be a more potent free radical scavenger than other well-known antioxidants. mhmedical.com Kinetic studies on various hydroquinones have shown that the reduced forms of vitamin K analogs can have a significantly higher reactivity with free radicals compared to α-tocopherol, which has a similar rate constant to ubiquinol-10 in ethanol. nih.gov

Differential Effects on Lipid Peroxidation Inhibition

Lipid peroxidation, the oxidative degradation of lipids, can cause significant damage to cell membranes, including the mitochondrial membrane, leading to impaired function of respiratory chain complexes. mdpi.comnih.gov The uncontrolled oxidation of lipids by reactive oxygen species is a key factor in this process. nih.gov The reduced form of CoQ10, ubiquinol, plays a crucial role in protecting membranes from lipid peroxidation. nih.gov Studies have shown that a decrease in the ubiquinone content during lipid peroxidation is directly linked to the inactivation of the respiratory chain, highlighting the protective role of ubiquinol. nih.gov Idebenone has demonstrated the ability to protect mitochondrial complexes II and III from damage induced by lipid peroxidation. mdpi.com In one study, idebenone was found to be the most potent inhibitor of lipid peroxidation among 70 related quinones tested. nih.gov Another study found L-ergothioneine to be more efficient at inhibiting lipid peroxide formation than both coenzyme Q10 and idebenone. nih.gov The structure-activity relationship of antioxidants reveals that factors like lipophilicity and specific structural motifs, such as the ortho-dihydroxy structure in flavonoids, are important for their protective effects against lipid hydroperoxide-induced toxicity. nih.gov

Impact of Structural Modifications on Biological Activity

The biological activity of ubiquinone analogs is significantly influenced by their chemical structure, particularly the nature of the side chain attached to the benzoquinone ring. ontosight.ainih.govnih.gov

The primary structural difference between Coenzyme Q10 and its synthetic analog, idebenone (hydroxydecyl ubiquinone), lies in the side chain. nih.govmdpi.com CoQ10 has a long, lipophilic tail composed of ten isoprene (B109036) units, whereas idebenone has a shorter, less lipophilic hydroxydecyl side chain. nih.gov This modification in idebenone is intended to enhance its solubility and ability to cross biological membranes. mhmedical.comulprospector.com

The length and properties of this side chain play a crucial role in the molecule's ability to partition into the mitochondrial membrane and participate in the electron transport chain. nih.gov While the shorter chain of idebenone may improve its delivery, it appears to be less effective than the long chain of CoQ10 in restoring ATP production in CoQ10-deficient cells. plos.org This suggests that the specific length and structure of the isoprenoid tail of CoQ10 are optimized for its function within the respiratory chain.

Furthermore, the antioxidant activity of these compounds is also influenced by their structure. For idebenone to function as an effective antioxidant, it must be reduced to its hydroquinone form. nih.gov The physicochemical properties of the entire molecule, not just the quinone moiety, have been found to influence its capacity for energy rescue and its effect on lipid peroxidation. nih.gov The esterification of the hydroxydecyl group with linoleic acid to form hydroxydecyl ubiquinone linoleate is another structural modification designed to potentially enhance the compound's solubility, stability, and delivery for applications such as skin care. ontosight.ai

Interactive Data Table: Comparison of Ubiquinone Analogs

| Feature | This compound | Coenzyme Q10 (Ubiquinone) | Idebenone | Coenzyme Q2 |

|---|---|---|---|---|

| Structure | Synthetic derivative of CoQ10 with a linoleate ester ontosight.ai | Natural, long isoprenoid tail nih.gov | Synthetic, short hydroxydecyl tail nih.govmhmedical.com | Short isoprenoid tail plos.org |

| Mitochondrial ATP Generation | Data not extensively available | Effective in restoring ATP in deficient cells plos.org | Ineffective in restoring ATP in CoQ10 deficient cells plos.org | Ineffective in restoring ATP in CoQ10 deficient cells plos.org |

| Antioxidant Potency | Potent antioxidant myrevea.com | Potent antioxidant in its reduced form (ubiquinol) nih.gov | Potent antioxidant, potentially stronger than CoQ10 mhmedical.com | Antioxidant properties plos.org |

| Lipid Peroxidation Inhibition | Expected to inhibit lipid peroxidation | Protects membranes from lipid peroxidation nih.gov | Protects mitochondrial complexes from lipid peroxidation damage mdpi.com | Data not extensively available |

| Key Structural Impact | Linoleate ester may enhance delivery and stability ontosight.ai | Long tail crucial for mitochondrial function plos.org | Short tail improves solubility but may limit bioenergetic function mhmedical.complos.org | Short tail limits bioenergetic function in deficient states plos.org |

Role of Hydroxydecyl Side Chain in Cellular Penetration and Activity

The chemical structure of ubiquinone analogs plays a critical role in their ability to penetrate cell membranes and exert their biological effects. Hydroxydecyl ubiquinone, a synthetic analog of Coenzyme Q10 (CoQ10), features a 10-carbon hydroxydecyl side chain instead of the long polyisoprenoid tail found in natural CoQ10. nih.govcir-safety.org This structural modification has significant implications for its cellular uptake and activity.

The shorter, less lipophilic hydroxydecyl side chain is considered to be of an ideal length to facilitate its partitioning into the mitochondrial membrane. nih.govclinmedjournals.org This characteristic is believed to contribute to better permeation across the blood-brain barrier compared to CoQ10. nih.govclinmedjournals.org While the hydroxydecyl side chain makes the molecule less lipophilic than CoQ10, its water solubility remains low. nih.gov However, this reduced lipophilicity, compared to the 50-carbon tail of CoQ10, is thought to be advantageous for cellular penetration. nih.govmhmedical.com

Idebenone, which is another name for hydroxydecyl ubiquinone, has been shown to have a high first-pass metabolism. cir-safety.org Its metabolites are generally considered pharmacologically inactive and are primarily excreted through the kidneys. cir-safety.org The structural difference from ubiquinone, specifically the simple 10-carbon alkyl chain with a terminal alcohol group, is a key determinant of its distinct pharmacokinetic properties. cir-safety.org

Influence of Linoleate Esterification on Functional Properties

The esterification of hydroxydecyl ubiquinone with linoleic acid to form this compound is a strategic modification designed to enhance the compound's functional properties. ontosight.aideascal.com This chemical bonding aims to improve the delivery and bioavailability of the ubiquinone moiety. ontosight.ai

Linoleic acid, an essential fatty acid, is known for its skin-nourishing properties. deascal.com By combining it with hydroxydecyl ubiquinone, the resulting compound, this compound, is designed to offer both antioxidant protection and skin conditioning benefits. deascal.commyrevea.com The esterification process is intended to enhance the stability and efficacy of both components, creating a synergistic effect. deascal.com This modification may also improve the solubility and stability of the compound in various formulations. ontosight.ai

The combination of the antioxidant properties of the ubiquinone core with the skin barrier-enhancing functions of linoleic acid makes this compound a multifunctional ingredient in cosmetic and pharmaceutical applications. deascal.commyrevea.com

Analogues with Enhanced Bioavailability and Targeted Delivery

The development of ubiquinone analogues has largely focused on overcoming the bioavailability challenges associated with the parent molecule, CoQ10. nih.govresearchgate.nettandfonline.com CoQ10's high lipophilicity and large molecular weight limit its absorption and cellular uptake. tandfonline.com Modifications to the side chain and the addition of targeting moieties are key strategies employed to create analogues with improved pharmacokinetic profiles and targeted delivery.

Mitochondria-Targeted Ubiquinone (MitoQ) Comparisons

MitoQ is a prominent example of a mitochondria-targeted ubiquinone derivative. nih.gov It consists of a ubiquinone moiety attached to a lipophilic triphenylphosphonium (TPP) cation via an aliphatic carbon chain. nih.gov This positively charged TPP group facilitates the accumulation of MitoQ within the negatively charged mitochondria, a phenomenon driven by the large mitochondrial membrane potential. nih.govmitoq.com This targeted delivery is a significant advantage over non-targeted ubiquinone analogs. nih.gov

In contrast to the passive diffusion aimed for with the hydroxydecyl side chain of hydroxydecyl ubiquinone, MitoQ employs an active targeting mechanism. Once inside the mitochondria, the ubiquinone portion of MitoQ is reduced to its active antioxidant form, ubiquinol, by the respiratory chain. nih.gov This allows it to effectively protect against mitochondrial oxidative damage. nih.gov The smaller size of MitoQ compared to CoQ10 also contributes to its improved absorption and cellular uptake. mitoq.com

| Feature | Hydroxydecyl Ubiquinone | MitoQ |

| Structure | Ubiquinone core with a 10-carbon hydroxydecyl side chain. nih.govcir-safety.org | Ubiquinone moiety linked to a triphenylphosphonium (TPP) cation. nih.gov |

| Targeting | Passive diffusion into mitochondria, facilitated by the side chain's properties. nih.govclinmedjournals.org | Active targeting to mitochondria due to the positively charged TPP cation. nih.govmitoq.com |

| Bioavailability | Designed for enhanced penetration compared to CoQ10. nih.gov | Smaller size and targeted delivery contribute to better bioavailability and cellular uptake. mitoq.com |

| Mechanism | Acts as an antioxidant and electron carrier in the mitochondrial respiratory chain. nih.gov | Accumulates in mitochondria and is recycled by the respiratory chain to act as a potent antioxidant. nih.gov |

Other Conjugated Ubiquinone Derivatives (e.g., Idebenone Dipalmitoyl Glycerate)

Various other ubiquinone derivatives have been synthesized to improve efficacy and delivery. For instance, Idebenone dipalmitoyl glycerate is a derivative of idebenone (hydroxydecyl ubiquinone). researchgate.netgoogle.com In a study with human volunteers, a cream containing this compound was found to reduce skin irritation and inflammation. The presence of carboxylic functions in this derivative was suggested to increase its skin permeability. nih.gov

However, not all esterifications result in improved properties. For example, idebenone linoleate and idebenone phosphate (B84403) esters were reported to cause skin sensitization in some studies, unlike the dipalmitoyl glycerate derivative. nih.gov This highlights the specific nature of how different chemical modifications can influence the functional and safety profiles of ubiquinone analogs.

The primary goal of creating these derivatives is to overcome the poor water solubility and high lipophilicity of the parent compounds, which impair their bioavailability after administration. nih.govresearchgate.net By modifying the side chain or conjugating the ubiquinone core with other molecules, researchers aim to create compounds with improved physicochemical properties for better therapeutic or cosmetic application. nih.gov

| Compound | Structural Modification | Reported Functional Outcome |

| Idebenone Dipalmitoyl Glycerate | Esterification of Idebenone with dipalmitoyl glycerate. researchgate.netgoogle.com | Reduced skin irritation and inflammation; increased skin permeability suggested. nih.gov |

| Idebenone Linoleate | Esterification of Idebenone with linoleic acid. nih.gov | Caused skin sensitization in some studies. nih.gov |

| Idebenone Phosphate | Esterification of Idebenone with a phosphate group. nih.gov | Caused skin sensitization in some studies. nih.gov |

Future Directions and Emerging Research Avenues for Hydroxydecyl Ubiquinone Linoleate

Development of Novel Delivery Systems for Enhanced Cellular Uptake and Targeting

A significant hurdle for compounds like Hydroxydecyl ubiquinone linoleate (B1235992) is their limited water solubility and bioavailability. Overcoming this challenge requires innovative delivery systems designed to improve cellular penetration and target specific tissues.

Nanocarriers offer a promising strategy to enhance the efficacy of active molecules. nih.gov These vesicular systems can encapsulate both hydrophilic and lipophilic substances, improving their stability and delivery. kinampark.com

Liposomes: These are vesicles composed of a phospholipid bilayer. While commonly used, they can have limitations regarding stability.

Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are attractive for brain delivery due to their small size, which may allow them to evade uptake by the reticuloendothelial system. nih.gov Studies on the related antioxidant Idebenone (B1674373) have shown that NLCs can enhance skin permeation and improve chemical stability. nih.gov

Niosomes: Composed of non-ionic surfactants, niosomes are gaining preference over liposomes due to their greater stability, lower cost, and ease of preparation and storage. nih.govnih.gov They are formed by the self-assembly of non-ionic surfactants in an aqueous medium and often include cholesterol to enhance stability and entrapment efficiency. nih.govasiapharmaceutics.info Niosomes are versatile and can be used for targeted and sustained delivery in cosmetic and pharmaceutical applications. nih.govresearchgate.net

Table 1: Comparison of Nanocarrier-Based Delivery Systems

| Delivery System | Composition | Key Advantages | Potential Application for Hydroxydecyl Ubiquinone Linoleate |

|---|---|---|---|

| Liposomes | Phospholipid Bilayers | Biocompatible, can carry both hydrophilic and lipophilic drugs. kinampark.com | Enhancing skin penetration in topical formulations. |

| Nanoparticles (SLN/NLC) | Solid Lipid Core | Controlled drug release, targeted delivery, increased stability. researchgate.net | Improving brain delivery for neuroprotective applications. nih.gov |

| Niosomes | Non-ionic Surfactants | High stability, low cost, easy to produce and store, biodegradable. kinampark.comasiapharmaceutics.info | Sustained release in advanced skincare and therapeutic products. nih.gov |

Microemulsions and SMEDDS are other effective approaches for delivering poorly water-soluble compounds.

Microemulsions: These are clear, stable isotropic mixtures of oil, water, and surfactant.

SMEDDS: These are isotropic mixtures of an oil, a surfactant, a co-surfactant, and a drug that form a fine oil-in-water microemulsion upon mild agitation with aqueous media. nih.gov This system can protect the drug from degradation in the gastrointestinal tract and increase the surface area for absorption. nih.gov For Coenzyme Q10, a related compound, SMEDDS have been shown to significantly improve oral bioavailability. nih.gov This approach could dramatically enhance the systemic uptake of this compound. nih.govnih.gov

Integration with Multi-omics Approaches for Comprehensive Biological Profiling